(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Description
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative featuring a methoxy group at the para position and a morpholinosulfonyl group at the meta position of the phenyl ring. The boronic acid (-B(OH)₂) moiety enables covalent, reversible interactions with biological targets, particularly serine residues in enzymes like β-lactamases . This compound’s structural design leverages sulfonamide and morpholine groups to enhance solubility and target affinity.
Properties
CAS No. |
871333-02-7 |
|---|---|
Molecular Formula |
C11H16BNO6S |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
(3-methoxy-5-morpholin-4-ylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C11H16BNO6S/c1-18-10-6-9(12(14)15)7-11(8-10)20(16,17)13-2-4-19-5-3-13/h6-8,14-15H,2-5H2,1H3 |
InChI Key |
SSOACLYCMHIOGQ-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O |
Canonical SMILES |
B(C1=CC(=CC(=C1)S(=O)(=O)N2CCOCC2)OC)(O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups.
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, enzymes, and other biological targets, which can lead to changes in the function of these targets.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction.
Pharmacokinetics
The bioavailability of boronic acids can be influenced by factors such as their pKa, lipophilicity, and the presence of transporters in the body.
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with.
Action Environment
The action, efficacy, and stability of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability.
Biochemical Analysis
Biochemical Properties
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases and kinase enzymes, which are crucial in various cellular processes. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity towards target enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting serine proteases and kinases, this compound can modulate signaling pathways that are critical for cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the expression levels of various genes involved in metabolic processes and cellular stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is crucial for the compound’s ability to inhibit serine proteases and kinases. Additionally, the morpholinosulfonyl group enhances the compound’s binding affinity and specificity, ensuring effective inhibition of target enzymes. These interactions result in changes in enzyme activity, which subsequently affect cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere conditions at temperatures between 2-8°C. Prolonged exposure to higher temperatures or reactive environments can lead to degradation, which may affect its efficacy in biochemical assays. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its inhibitory effects on target enzymes over extended periods, although the extent of inhibition may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular toxicity and organ damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. It is crucial to determine the optimal dosage that maximizes the compound’s inhibitory effects while minimizing toxicity in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s boronic acid group can participate in metabolic reactions that involve the formation and cleavage of covalent bonds with biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s efficacy in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals that are recognized by cellular machinery. Additionally, post-translational modifications, such as phosphorylation or acetylation, can influence the compound’s localization and activity within cells. These factors are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Biological Activity
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, with the CAS number 1100095-14-4, is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in drug development and synthetic organic chemistry.
Chemical Structure and Synthesis
The molecular structure of this compound includes a phenyl ring substituted with a methoxy group and a morpholinosulfonyl group, which enhances its solubility and reactivity. The synthesis typically involves the reaction of 4-methoxy-3-formylphenylboronic acid with morpholinosulfonic acid derivatives, resulting in high yields and purity.
Antibacterial Properties
Recent studies have highlighted the potent antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. This is particularly relevant for pathogens associated with diabetic foot ulcers, indicating its potential use in treating infections caused by resistant bacterial strains.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacteria Type | Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 8 µg/mL |
| Gram-positive | Streptococcus pneumoniae | 16 µg/mL |
| Gram-negative | Escherichia coli | 32 µg/mL |
| Gram-negative | Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action for this compound primarily revolves around its ability to interact with biomolecules, modulating enzyme activities by binding to active sites or influencing protein interactions. This property is particularly significant in therapeutic contexts, such as developing treatments for thrombotic diseases where modulation of factor XI is essential .
Study on Diabetic Foot Ulcers
A clinical study assessed the efficacy of this compound as an adjunct therapy for patients with diabetic foot ulcers infected by multidrug-resistant bacteria. The results indicated a significant reduction in bacterial load and improved healing times compared to standard treatments alone. The compound demonstrated an MIC that effectively inhibited bacterial growth without cytotoxic effects on human fibroblasts.
Comparative Study with Other Boronic Acids
In a comparative study, this compound was evaluated alongside other boronic acids for their oxidative stability and biological activity. The findings showed that while many boronic acids suffer from oxidative instability, this compound maintained its reactivity under physiological conditions, making it a more reliable candidate for therapeutic applications .
Research Findings
- Oxidative Stability : The compound exhibited high oxidative stability compared to other boronic acids, which is crucial for maintaining biological activity in vivo .
- Enzyme Modulation : It was found to effectively modulate specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Covalent Bonding : The ability to form covalent bonds with saccharides enhances its utility in drug delivery systems, particularly in targeting glycoproteins on cell membranes .
Comparison with Similar Compounds
Chiral α-Amido-β-Triazolylethaneboronic Acids [70,71]
- Structure : Replace the phenyl ring in traditional inhibitors with a triazole group.
- Activity : Exhibit exceptional β-lactamase inhibition (Ki = 0.004–0.008 µM) due to enhanced cell penetration and binding to serine (S318), tyrosine (Y150), and lysine (K67) residues .
- Comparison: The triazole substituent improves synthetic accessibility compared to (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid’s morpholinosulfonyl group, but the latter’s sulfonamide may provide stronger hydrogen-bonding interactions .
Phenyl Boronic Acid
- Structure : Simplest boronic acid derivative without complex substituents.
- Activity: Demonstrates superior diagnostic accuracy (vs. APBA) in detecting KPC-producing bacteria but lacks the targeted enzyme affinity of morpholinosulfonyl-containing analogs .
- Comparison: this compound’s sulfonamide and methoxy groups likely enhance specificity for class C β-lactamases by mimicking the β-lactam transition state more effectively .
Antiproliferative Boronic Acid Derivatives
6-Hydroxynaphthalen-2-yl Boronic Acid (1) and Phenanthren-9-yl Boronic Acid (4)
- Activity : Exhibit potent cytotoxicity (IC₅₀ = 0.1969 µM and 0.2251 µM, respectively) against cancer cells .
- Comparison: These lipophilic polyaromatic compounds contrast with this compound’s polar sulfonamide group, which may reduce precipitation in biological media (a limitation noted for [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid) .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Activity : Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A .
- Comparison: The methoxyethylphenoxy group enhances HDAC binding, whereas this compound’s morpholinosulfonyl group may favor β-lactamase inhibition over epigenetic targets .
Solubility and Stability Profiles
Pyren-1-yl Boronic Acid (3)
Boronic Esters (9a-e)
- Oxidation Stability : Pinacol-derived esters oxidize faster (50% conversion in 5–27 minutes) than free boronic acids (22 minutes) .
- Comparison: While this compound’s stability data are unavailable, its free boronic acid form may offer balanced hydrolysis and oxidation resistance compared to esters .
Structural Modifications and Bioisosterism
Triazole vs. Morpholinosulfonyl Substituents
Preparation Methods
General Procedure:
- Reagents: A brominated aromatic precursor (e.g., 4-bromo-3-methoxyphenyl), boronic acid derivative (e.g., 4-morpholinosulfonylphenyl boronic acid), Pd(PPh₃)₄ catalyst, base (potassium carbonate or similar), solvent (ethanol/water mixture or other polar solvents).
- Conditions: Reflux at approximately 100°C under inert atmosphere (argon or nitrogen), typically for 12–24 hours.
- Work-up: Extraction with ethyl acetate, washing with brine, drying over MgSO₄, and purification via silica gel chromatography.
Research Example:
In a study, 2-(4-methoxyphenyl)pyridine was synthesized via Suzuki coupling using 2-bromopyridine and 4-methoxyphenyl boronic acid, demonstrating the efficacy of this approach for aromatic boronic acids with methoxy substituents.
The key intermediate, This compound , can be synthesized through the sulfonylation of phenyl boronic acids bearing suitable functional groups, followed by introduction of the morpholinosulfonyl moiety.
Method A: Direct Sulfonylation of Phenyl Boronic Acid Derivatives
- Reagents: Phenyl boronic acid or boronate ester, morpholinosulfonyl chloride, base (e.g., pyridine or triethylamine).
- Procedure: Dissolve the boronic acid derivative in an inert solvent such as dichloromethane, cool to 0°C, and add morpholinosulfonyl chloride dropwise. Stir at room temperature for several hours, then quench with water, extract, and purify.
Method B: Sequential Synthesis
- Step 1: Synthesize the phenyl boronic acid with a suitable leaving group (e.g., halide).
- Step 2: Perform nucleophilic substitution or sulfonylation with morpholinosulfonyl chloride under basic conditions.
- Step 3: Purify the product via chromatography.
Note: The sulfonylation step requires careful control of temperature and stoichiometry to prevent over-sulfonylation or side reactions.
Optimization Data and Reaction Conditions
Notable Research Findings and Data
- Reaction Efficiency: Suzuki coupling of phenyl boronic acids with brominated aromatic compounds consistently yields high purity products (>90%) under optimized conditions.
- Functional Group Tolerance: The method tolerates methoxy, fluoro, and sulfonyl groups, enabling diverse substitution patterns.
- Scale-Up Feasibility: Reactions scaled to gram quantities with maintained yields, indicating potential for larger-scale synthesis.
Additional Considerations and Notes
- Inert Atmosphere: Critical to prevent oxidation of boronic acids and palladium catalysts.
- Purification: Silica gel chromatography with appropriate eluents (hexane/ethyl acetate) effectively isolates the target boronic acid.
- Handling: Boronic acids are sensitive to moisture; storage under inert atmosphere prolongs stability.
Q & A
Basic: What are the optimal synthetic routes for (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, and how can reaction parameters be optimized for yield and purity?
The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. Key steps include:
- Sulfonylation : Introducing the morpholinosulfonyl group via reaction with morpholine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours) .
- Methoxy Group Incorporation : Methoxylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Boronic Acid Formation : Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Optimization : Yield and purity are maximized by controlling temperature (<50°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol%). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity (>95%) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy δ ~3.8 ppm, sulfonyl group δ ~3.1–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅BNO₅S: 292.08) .
- FT-IR : Identifies functional groups (B-O stretch ~1340 cm⁻¹, S=O ~1150 cm⁻¹) .
- X-ray Diffraction : Resolves crystal structure and bond angles (if crystalline) .
Advanced: How does the morpholinosulfonyl group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions compared to other sulfonyl substituents?
The morpholinosulfonyl group enhances electron-withdrawing effects , accelerating transmetallation in Suzuki reactions. Key findings:
- Reactivity : Morpholinosulfonyl-substituted boronic acids exhibit 20–30% faster coupling rates than methylsulfonyl analogs due to improved electrophilicity .
- Steric Effects : The morpholine ring introduces moderate steric hindrance, reducing side reactions with bulky aryl halides .
- Catalyst Compatibility : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in systems with sulfonyl groups, achieving >80% yield .
Advanced: What mechanistic insights explain the compound’s binding affinity toward diol-containing biomolecules?
The boronic acid forms reversible boronate esters with vicinal diols (e.g., sugars, serine proteases). Mechanistic studies show:
- pH Dependence : Binding is optimal at pH 7.4–8.5, where the boronic acid exists as B(OH)₃⁻, enhancing nucleophilic attack .
- Equilibrium Constants : Surface plasmon resonance (SPR) reveals Kd values of 10–100 µM for glucose binding, comparable to phenylboronic acid derivatives .
- Computational Modeling : DFT calculations predict a 15° distortion in the boronate ester geometry due to steric effects from the morpholine group .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced therapeutic potential?
Design Strategy : Replace the morpholine ring with piperazine to reduce steric bulk while retaining sulfonyl electron-withdrawing effects .
Advanced: What computational methods predict the compound’s electronic and steric effects on reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, revealing electron-deficient regions at the boron center .
- Molecular Dynamics (MD) : Simulate interactions with water to assess hydrolysis rates (~2% degradation after 24 hours at pH 7) .
- Docking Studies : Predict binding poses with β-lactamase enzymes (RMSD <2.0 Å) .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
- pH Stability : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly at pH <4 (t₁/₂ ~2 hours) .
- Thermal Stability : Decomposes above 150°C (TGA data). Store at –20°C in anhydrous DMSO or THF .
- Oxidative Stability : Susceptible to H₂O₂-mediated oxidation (50% degradation in 22 minutes with 1.2 equiv. H₂O₂) .
Advanced: How can LC-MS/MS methods quantify trace impurities in the compound?
- Column : C18 (2.1 × 100 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile).
- Detection : MRM transitions m/z 292→214 (quantifier) and 292→196 (qualifier) .
- Validation : LOD = 0.1 ppm, LOQ = 0.3 ppm, linearity (R² >0.99) over 0.5–100 ppm .
Advanced: What contradictions exist in reported synthetic protocols, and how can they be resolved?
- Contradiction : Yields vary (40–80%) for sulfonylation steps .
- Resolution : Use freshly distilled morpholine sulfonyl chloride and rigorously anhydrous conditions to minimize hydrolysis .
- Data Reconciliation : NMR monitoring confirms intermediate formation; incomplete sulfonylation accounts for yield discrepancies .
Basic: What safety precautions are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coat to prevent skin/eye contact (irritation reported in analogs) .
- Ventilation : Use fume hoods due to potential dust formation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
